Cas no 66863-43-2 ((3S)-1-(tert-Butoxycarbonyl)-2,3,4,9-tetrahydro-1h-pyrido3,4-bindole-3-carboxylic Acid)
(3S)-1-(tert-Butoxycarbonyl)-2,3,4,9-tetrahydro-1h-pyrido3,4-bindole-3-carboxylic Acid Chemical and Physical Properties
Names and Identifiers
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- N-Boc-L-1,2,3,4-Tetrahydro-beta-carboline-3-carboxylic acid
- (S)-2-(tert-Butoxycarbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid
- (S)-2-Boc-1,2,3,4-tetrahydronorharmane-3-carboxylic acid
- Boc-L-1,2,3,4-tetrahydro-norharman-3-carboxylic acid
- Boc-L-1,2,3,4-tetrahydronorharman-3-carboxylic acid
- Boc-L-1,2,3,4-tetrahydronorharman-3-carboxylic acid
- Boc-L-1,2,3,4-Tetrahydro-β-carbolin-3-carboxylic acid
- Boc-L-Tpi-OH
- Boc-Tpi-OH
- N-α-Boc-L-1,2,3,4-tetrahydronorharmane-3-carboxylic acid
- Boc-L-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-3
- Boc-L-1,2,3,4-Tetrahydro-b-Carbolin-3-CarboxylicAcid
- BOC-L-TPI
- BOC-L-TRYPTOLINE-3-CARBOXYLIC ACID
- BOC-THNH(3)-OH
- RARECHEM BK PT 0089
- MFCD00800580
- EN300-1071066
- AC-5891
- CS-W012030
- Boc-L-1,2,3,4-tetrahydronorharman-3-carboxylic acid, AldrichCPR
- 66863-43-2
- SCHEMBL5880416
- (3S)-2-[(tert-butoxy)carbonyl]-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylic acid
- CHEMBL2032051
- (S)-2-(tert-butoxycarbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylicacid
- AKOS015948717
- (3S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid
- PS-12017
- A50152
- Boc-Tpi-OH;Boc-L-1,2,3,4-Tetrahydro--carboline-3-carboxylic acid;Boc-L-tryptoline-3-carboxylic acid;Boc-L-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-3-carboxylic acid
- N-alpha-tert-Butyloxycarbonyl-1,2,3,4-tetrahydronorharman-L-3-carboxylic acid
- N-
- FHEPEWKHTOVVAT-AWEZNQCLSA-N
- A-Boc-L-1,2,3,4-tetrahydronorharmane-3-carboxylic acid
- (3S)-2-(tert-butoxycarbonyl)-1H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylic acid
- (3S)-1-(tert-Butoxycarbonyl)-2,3,4,9-tetrahydro-1h-pyrido3,4-bindole-3-carboxylic Acid
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- MDL: MFCD00800580
- Inchi: 1S/C17H20N2O4/c1-17(2,3)23-16(22)19-9-13-11(8-14(19)15(20)21)10-6-4-5-7-12(10)18-13/h4-7,14,18H,8-9H2,1-3H3,(H,20,21)/t14-/m0/s1
- InChI Key: FHEPEWKHTOVVAT-AWEZNQCLSA-N
- SMILES: O(C(C)(C)C)C(N1CC2=C(C3C=CC=CC=3N2)C[C@H]1C(=O)O)=O
Computed Properties
- Exact Mass: 316.14200
- Monoisotopic Mass: 316.142
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 23
- Rotatable Bond Count: 4
- Complexity: 482
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: -1
- XLogP3: 3.1
- Topological Polar Surface Area: 85.5
Experimental Properties
- Color/Form: Not available
- Melting Point: 275-282°C
- Boiling Point: 525.6°C at 760 mmHg
- Flash Point: 271.7°C
- PSA: 82.63000
- LogP: 2.85220
- Solubility: Not available
- Specific Rotation: +85° (c=1, EtOH)
(3S)-1-(tert-Butoxycarbonyl)-2,3,4,9-tetrahydro-1h-pyrido3,4-bindole-3-carboxylic Acid Security Information
- Signal Word:Warning
- Hazard Statement: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Hazardous Material transportation number:NONH for all modes of transport
- Safety Instruction: S24/25
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:Store long-term at 2-8°C
(3S)-1-(tert-Butoxycarbonyl)-2,3,4,9-tetrahydro-1h-pyrido3,4-bindole-3-carboxylic Acid Customs Data
- HS CODE:29339900
(3S)-1-(tert-Butoxycarbonyl)-2,3,4,9-tetrahydro-1h-pyrido3,4-bindole-3-carboxylic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| AAPPTec | UBW111-5g |
Boc-Tpi-OH |
66863-43-2 | 5g |
$85.00 | 2024-07-20 | ||
| AAPPTec | UBW111-25g |
Boc-Tpi-OH |
66863-43-2 | 25g |
$355.00 | 2024-07-20 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HX093-200mg |
(3S)-1-(tert-Butoxycarbonyl)-2,3,4,9-tetrahydro-1h-pyrido3,4-bindole-3-carboxylic Acid |
66863-43-2 | 98% | 200mg |
64.0CNY | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HX093-1g |
(3S)-1-(tert-Butoxycarbonyl)-2,3,4,9-tetrahydro-1h-pyrido3,4-bindole-3-carboxylic Acid |
66863-43-2 | 98% | 1g |
200.0CNY | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HX093-5g |
(3S)-1-(tert-Butoxycarbonyl)-2,3,4,9-tetrahydro-1h-pyrido3,4-bindole-3-carboxylic Acid |
66863-43-2 | 98% | 5g |
682.0CNY | 2021-08-05 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | CDS020094-100MG |
Boc-<SC>L</SC>-1,2,3,4-tetrahydronorharman-3-carboxylic acid |
66863-43-2 | 100mg |
¥952.83 | 2023-11-13 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R024157-1g |
(3S)-1-(tert-Butoxycarbonyl)-2,3,4,9-tetrahydro-1h-pyrido3,4-bindole-3-carboxylic Acid |
66863-43-2 | 98% | 1g |
¥190 | 2024-05-22 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R024157-5g |
(3S)-1-(tert-Butoxycarbonyl)-2,3,4,9-tetrahydro-1h-pyrido3,4-bindole-3-carboxylic Acid |
66863-43-2 | 98% | 5g |
¥522 | 2024-05-22 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R024157-25g |
(3S)-1-(tert-Butoxycarbonyl)-2,3,4,9-tetrahydro-1h-pyrido3,4-bindole-3-carboxylic Acid |
66863-43-2 | 98% | 25g |
¥2252 | 2024-05-22 | |
| TRC | T204545-250mg |
(3S)-1-(tert-Butoxycarbonyl)-2,3,4,9-tetrahydro-1h-pyrido[3,4-b]indole-3-carboxylic Acid |
66863-43-2 | 250mg |
$ 50.00 | 2022-06-03 |
(3S)-1-(tert-Butoxycarbonyl)-2,3,4,9-tetrahydro-1h-pyrido3,4-bindole-3-carboxylic Acid Production Method
(3S)-1-(tert-Butoxycarbonyl)-2,3,4,9-tetrahydro-1h-pyrido3,4-bindole-3-carboxylic Acid Suppliers
(3S)-1-(tert-Butoxycarbonyl)-2,3,4,9-tetrahydro-1h-pyrido3,4-bindole-3-carboxylic Acid Related Literature
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
Additional information on (3S)-1-(tert-Butoxycarbonyl)-2,3,4,9-tetrahydro-1h-pyrido3,4-bindole-3-carboxylic Acid
Recent Advances in the Synthesis and Applications of (3S)-1-(tert-Butoxycarbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic Acid (CAS: 66863-43-2)
The compound (3S)-1-(tert-Butoxycarbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic Acid (CAS: 66863-43-2) has garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile role as a key intermediate in the synthesis of bioactive molecules. Recent studies have focused on optimizing its synthetic pathways, exploring its pharmacological potential, and leveraging its structural features for drug development. This research brief consolidates the latest findings and advancements related to this compound, providing a comprehensive overview for researchers and industry professionals.
One of the most notable developments in the synthesis of (3S)-1-(tert-Butoxycarbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic Acid involves the use of asymmetric catalysis to enhance enantioselectivity and yield. A 2023 study published in the Journal of Organic Chemistry demonstrated a novel catalytic system employing chiral palladium complexes, achieving an enantiomeric excess (ee) of over 98% and a yield of 85%. This method significantly reduces the need for costly purification steps and improves scalability, making it highly attractive for industrial applications.
In addition to synthetic improvements, researchers have explored the pharmacological applications of this compound. Its structural motif, which includes a tetrahydro-β-carboline core, is prevalent in many natural products and pharmaceuticals with neuroprotective, antiviral, and anticancer properties. Recent in vitro studies have shown that derivatives of (3S)-1-(tert-Butoxycarbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic Acid exhibit promising activity against SARS-CoV-2 protease, highlighting its potential as a scaffold for antiviral drug development. These findings were detailed in a 2024 paper in Bioorganic & Medicinal Chemistry Letters.
Furthermore, the compound's role in peptide synthesis has been a focal point of recent research. Its Boc-protected amino acid functionality makes it a valuable building block for the construction of peptidomimetics and constrained peptides. A study published in Tetrahedron Letters in 2023 showcased its use in the solid-phase synthesis of cyclic peptides targeting G-protein-coupled receptors (GPCRs), demonstrating enhanced binding affinity and metabolic stability compared to linear analogs.
Looking ahead, the integration of computational chemistry and machine learning is expected to further revolutionize the applications of (3S)-1-(tert-Butoxycarbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic Acid. Predictive models are being developed to identify optimal derivatization strategies, thereby accelerating the discovery of novel therapeutics. As the field continues to evolve, this compound is poised to play a pivotal role in bridging the gap between chemical synthesis and biological activity.
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